molecular formula C12H16N2O B11896515 N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B11896515
M. Wt: 204.27 g/mol
InChI Key: GSZQCLWYTWHZAV-UHFFFAOYSA-N
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Description

N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves a multi-step process. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroquinoline scaffold . The carboxamide group can then be introduced through subsequent reactions involving appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have significant biological and pharmacological activities.

Scientific Research Applications

N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide stands out due to its unique combination of structural features and functional groups, which confer specific biological activities and synthetic versatility. Its carboxamide group, in particular, allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N,2-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

InChI

InChI=1S/C12H16N2O/c1-8-3-4-9-7-10(12(15)13-2)5-6-11(9)14-8/h5-8,14H,3-4H2,1-2H3,(H,13,15)

InChI Key

GSZQCLWYTWHZAV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)C(=O)NC

Origin of Product

United States

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